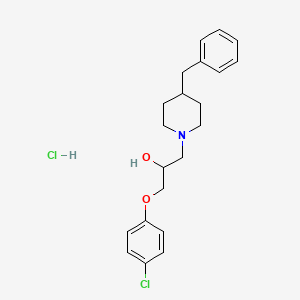![molecular formula C22H18N2OS B4735268 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B4735268.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide
説明
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide, also known as BTA-1, is a compound that has been extensively studied for its potential therapeutic applications. BTA-1 is a benzothiazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
作用機序
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide has also been shown to inhibit the Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide has been shown to induce apoptosis and cell cycle arrest, which can lead to the inhibition of tumor growth. In addition, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide has also been shown to have neuroprotective effects, which can protect neurons from damage and death.
実験室実験の利点と制限
One advantage of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide in lab experiments is its ability to inhibit various signaling pathways, which can be beneficial in studying the mechanisms of various diseases. However, one limitation of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide. One area of research is the development of more potent and selective analogs of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide, which can be used in the treatment of various diseases. Another area of research is the study of the pharmacokinetics and pharmacodynamics of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide, which can provide insights into its potential clinical applications. Finally, the study of the molecular mechanisms of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide can provide insights into the development of new therapeutic strategies for various diseases.
科学的研究の応用
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide has also been studied for its anti-inflammatory effects, which can be attributed to its ability to inhibit the production of pro-inflammatory cytokines. In addition, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-14-7-8-17(13-15(14)2)21(25)23-18-11-9-16(10-12-18)22-24-19-5-3-4-6-20(19)26-22/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLGAHFULOADDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-N-(3-methylbutyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4735188.png)

![N-cyclopentyl-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4735199.png)
![4-[3-(1-pyrrolidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4735210.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4735222.png)
![4-[4-(2,3-dimethylphenoxy)butanoyl]morpholine](/img/structure/B4735228.png)


![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4735240.png)
![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4735260.png)
![N-[5-({[2-(4-chlorophenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B4735287.png)
![N-(4-fluorophenyl)-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4735295.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide](/img/structure/B4735299.png)